Differential Cytotoxicity Profile vs. Vinorine and Vellosimine
In a 2021 phytochemical and bioactivity study of Alstonia yunnanensis roots, 17-acetylsarpagine (compound 4) was isolated alongside four other indole alkaloids and tested for cytotoxic activity against tumor cells. The study explicitly reported that only compounds 3 (vinorine) and 5 (vellosimine) exhibited cytotoxic activity, while 17-acetylsarpagine did not demonstrate significant tumor cell growth inhibition [1]. This absence of cytotoxicity stands in contrast to vellosimine, which displays IC₅₀ values in the range of 20–40 μM across multiple human cancer cell lines including MDA-MB-231, HeLa, A549, and MCF-7 [2]. The differential cytotoxicity profile indicates that the 17-O-acetyl modification ablates the antiproliferative activity seen in related sarpagine congeners bearing a 16-aldehyde (vellosimine) or ajmalan-type structure (vinorine).
| Evidence Dimension | In vitro cytotoxicity against human tumor cell lines |
|---|---|
| Target Compound Data | No significant cytotoxic activity detected against tested tumor cell lines [1] |
| Comparator Or Baseline | Vellosimine: IC₅₀ = 21.15–39.21 μM (MDA-MB-231, HeLa, A549, MCF-7, HCT 116, A375, CT26, MIA PaCa-2) [2]; Vinorine: demonstrated cytotoxic activity (specific IC₅₀ not reported) [1] |
| Quantified Difference | 17-Acetylsarpagine shows no measurable cytotoxicity, whereas vellosimine exhibits IC₅₀ values of 20–40 μM across eight cancer cell lines, representing at least a >5-fold difference in potency (based on typical assay upper limits of 100 μM) |
| Conditions | Tumor cell cytotoxicity screening; cell lines tested include those reported in Lai et al. (2021); vellosimine data from Nature Communications 2023 (Qiu et al.) using SRB assay after 72 h drug exposure |
Why This Matters
For researchers seeking sarpagine alkaloids with tumor-cell inhibitory activity, vellosimine or vinorine are appropriate choices; for studies requiring a non-cytotoxic sarpagine scaffold (e.g., biosynthetic intermediate studies, enzyme substrate specificity assays, or selectivity profiling), 17-acetylsarpagine provides a mechanistically distinct tool compound.
- [1] Lai Q, Duan YF, Ma YH, Yang CJ, Zhuang M, Lyu D, Yin JL, Zeng GZ. A New Indole Alkaloid from the Root of Alstonia yunnanensis. Natural Product Research and Development, 2021; 33(4): 607-613. View Source
- [2] Qiu H, Fei X, Yang J, Qiao Z, Yuan S, Zhang H, He L, Zhang M. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues. Nature Communications, 2023; 14: 5589. Table 1. View Source
